molecular formula C4H9ClFN B1176667 kpsT protein CAS No. 133135-13-4

kpsT protein

Cat. No.: B1176667
CAS No.: 133135-13-4
Attention: For research use only. Not for human or veterinary use.
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Description

The kpsT protein is the ATP-binding cassette (ABC) component of a polysaccharide transporter essential for the virulence of pathogenic bacteria such as Escherichia coli K1 . This protein, often functioning in a complex with the membrane-spanning protein KpsM, provides the energy for the translocation of capsular polysaccharides, like polysialic acid, across the bacterial cytoplasmic membrane . In E. coli K1, the model system for studying kpsT, the export of the K1 capsule is a critical virulence determinant that enables the bacterium to cause neonatal meningitis and sepsis by evading host immune responses . Mechanistically, kpsT binds and hydrolyzes ATP to drive the transport process . Experimental evidence confirms that the purified protein possesses intrinsic ATPase activity and undergoes a conformational change upon ATP binding, which is crucial for its function in the exporter complex . Research also indicates that kpsT is exposed to the periplasm and associates with the polysaccharide polymer during translocation, providing direct insight into its operational mechanism . This product is supplied as a purified, functional protein for research applications. It is an essential reagent for in vitro ATPase activity assays, studies on ABC transporter complex assembly, and investigations into the molecular pathogenesis of encapsulated bacteria. Furthermore, its role extends beyond E. coli , with homologs playing key parts in organisms like Bordetella pertussis , where the transport system impacts global virulence gene regulation . Key Research Applications: • Functional studies of bacterial ABC transporters. • Investigation of polysaccharide and capsule export mechanisms. • Enzymatic assays for ATP binding and hydrolysis kinetics. • Analysis of virulence factors in pathogenic bacteria. • Protein-protein interaction studies within macromolecular complexes. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

133135-13-4

Molecular Formula

C4H9ClFN

Synonyms

kpsT protein

Origin of Product

United States

Preamble and Contextualization of Kpst Protein Research

Significance of Bacterial Capsular Polysaccharide Transport Systems

Bacterial capsules are polysaccharide layers that encase many pathogenic bacteria, playing a crucial role in their survival and virulence. annualreviews.org These capsules act as a shield, protecting the bacteria from the host's immune system, preventing desiccation, and facilitating adhesion to host cells, which is a critical step in initiating infection. annualreviews.org The production and transport of these capsular polysaccharides (CPS) to the bacterial cell surface are complex processes mediated by dedicated transport systems. annualreviews.orgiith.ac.in

In Gram-negative bacteria, the transport of CPS across the inner membrane is a vital step that is often accomplished by ATP-binding cassette (ABC) transporters. annualreviews.orgnih.gov These transport systems are essential for the proper assembly of the capsule on the cell surface. nih.gov The significance of these systems is underscored by the fact that their disruption can lead to a loss of capsule expression, rendering the bacteria avirulent. plos.orgnih.gov Therefore, understanding the components and mechanisms of these transport systems is of high scientific interest, as they represent potential targets for the development of novel antibacterial therapies.

KpsT Protein within the ATP-Binding Cassette (ABC) Transporter Superfamily

The this compound is a key component of the CPS transport machinery in many Escherichia coli strains, particularly those expressing group 2 capsules like the K1 and K5 antigens. nih.govoup.comoup.com It belongs to the large and diverse ATP-binding cassette (ABC) transporter superfamily. oup.comnih.govexpasy.org ABC transporters are found in all domains of life and are involved in the transport of a wide variety of substrates across biological membranes, a process powered by the hydrolysis of ATP. oup.comebi.ac.uk

Structurally, ABC transporters typically consist of two main components: a transmembrane domain (TMD) that forms the channel through which the substrate passes, and a nucleotide-binding domain (NBD) that binds and hydrolyzes ATP to provide the energy for transport. expasy.orgebi.ac.uk In the context of the E. coli CPS transport system, KpsT functions as the NBD, the ATP-binding and hydrolyzing subunit. oup.comoup.comnih.gov It works in concert with KpsM, the integral inner membrane protein that constitutes the TMD. oup.comoup.comnih.gov Together, KpsM and KpsT form the inner membrane transport complex responsible for the translocation of the polysaccharide chain from the cytoplasm to the periplasm. nih.govoup.comnih.gov The this compound specifically is a peripheral inner membrane protein. nih.govnih.gov

Historical Development and Initial Characterization of this compound

The study of the this compound is intrinsically linked to the genetic and biochemical dissection of the kps gene cluster, which encodes the machinery for capsule production in E. coli. nih.govoup.com Early research identified three functional regions within this gene cluster. oup.comasm.orgasm.org Regions 1 and 3 were found to be conserved across different group II capsule serotypes and were implicated in the transport of the polysaccharide, while region 2 contained genes specific to the synthesis of the particular polysaccharide. oup.comasm.orgasm.org

Further investigation into region 3 led to the identification and characterization of the kpsM and kpsT genes. nih.govasm.org It was discovered that kpsM and kpsT are organized in a single transcriptional unit. nih.gov Analysis of the predicted amino acid sequence of KpsT revealed a consensus ATP-binding domain, suggesting its role as the energy-providing component of the transport system. nih.govasm.org Initial characterization through site-directed mutagenesis of this ATP-binding domain provided evidence that KpsT is indeed a nucleotide-binding protein and that this function is essential for polysaccharide transport. nih.govasm.org Mutant strains with a non-functional KpsT were found to accumulate polysaccharide intracellularly, confirming its role in the export process. nih.govasm.org Subsequent purification and biochemical studies of KpsT demonstrated its ability to bind and hydrolyze ATP, further solidifying its classification and function as the ATP-binding component of the KpsMT ABC transporter. oup.comnih.gov These foundational studies established a working model for the role of KpsT in the translocation of capsular polysaccharides. nih.gov

This compound Characteristics

CharacteristicDescription
Function ATP-binding component of the ABC transporter system involved in the export of capsular polysaccharides across the inner membrane. nih.govnih.govoup.comuniprot.org
Associated Protein Forms a complex with KpsM, the integral membrane component of the transporter. oup.comoup.comnih.gov
Organism Primarily studied in Escherichia coli, particularly in strains with group 2 capsules like K1 and K5. nih.govoup.comoup.comuniprot.org
Gene Locus Encoded by the kpsT gene located in region 3 of the kps gene cluster. nih.govasm.orgasm.org
Molecular Weight Approximately 24.9 kDa. oup.comoup.comasm.org
Cellular Localization Peripheral inner membrane protein. nih.govnih.govuniprot.org
Key Features Contains a consensus ATP-binding domain (Walker A and B motifs). nih.govnih.govasm.org It has been shown to bind and hydrolyze ATP. oup.comnih.gov

Molecular Architecture and Structural Organization of Kpst Protein

Domain Organization and Predicted Topologies of KpsT Protein

The this compound, with a predicted size of 24.9 kDa, is a peripheral inner membrane protein. asm.orgnih.govnih.gov It functions as the ATP-binding and hydrolyzing component of the KpsMT transporter complex, which is essential for the translocation of polysialic acid across the cytoplasmic membrane. asm.orgnih.govoup.com The this compound is characterized by a distinct domain organization that is central to its function.

Nucleotide Binding Domain (NBD) and Walker Motifs

At the heart of the this compound lies the Nucleotide Binding Domain (NBD), a conserved feature of ABC transporters that is responsible for binding and hydrolyzing ATP to power the transport process. asm.orgoup.comnih.gov This domain contains highly conserved sequence motifs known as Walker A and Walker B. oup.com

The Walker A motif , also referred to as a P-loop, has a consensus sequence of GXXGXGKS/T and is crucial for binding the phosphate (B84403) groups of ATP. oup.com Site-directed mutagenesis studies have confirmed that the integrity of this motif is essential for the function of KpsT. asm.org For instance, a K44E mutation, which disrupts ATP-binding, has been shown to impact the protein's activity. nih.gov

The Walker B motif is characterized by the sequence hhhhD, where 'h' represents a hydrophobic residue. oup.com This motif is involved in the coordination of the magnesium ion that is critical for ATP hydrolysis. A dominant negative mutation, E150G, located adjacent to the Walker B motif, has been shown to accumulate intracellular polysaccharide, highlighting the importance of this region in the transport cycle. nih.gov

In addition to the Walker motifs, a highly conserved "linker peptide" or "signature sequence" (LSGGQQ/R/KQR) is found upstream of the Walker B motif and is a defining characteristic of the ABC transporter family. oup.com This region is believed to be important for the interaction between the NBD and the transmembrane domains of the transporter. nih.gov

MotifConsensus SequenceFunctionKey Residues in KpsT (from studies)
Walker A (P-loop)GXXGXGKS/TATP phosphate bindingLysine at position 44 (K44)
Walker BhhhhDMg2+ coordination and ATP hydrolysisGlutamic acid at position 150 (E150)
ABC Signature MotifLSGGQ(Q/R/K)QRInteraction with transmembrane domainsSerine at position 126 (S126)

Oligomeric State and Quaternary Structure within KpsMT Complex

The this compound functions as part of a larger complex known as the KpsMT transporter. asm.orgoup.com This complex is composed of two main components: KpsM, the integral inner membrane protein with multiple transmembrane domains, and KpsT, the peripheral membrane protein that contains the NBD. asm.orgnih.govoup.com While the precise stoichiometry of the functional KpsMT complex in E. coli is not definitively stated in the provided results, ABC transporters typically function as dimers. ebi.ac.ukebi.ac.uk This suggests that the KpsMT complex likely exists as a dimer, with two KpsM and two KpsT subunits forming the functional transporter. The interaction between these subunits forms the quaternary structure of the complex, which is essential for its transport activity. wikipedia.orgsavemyexams.com

ComponentTypePredicted Molecular WeightFunction
KpsMIntegral Membrane Protein29.6 kDaForms the transmembrane channel for polysaccharide export
KpsTPeripheral Membrane Protein24.9 kDaBinds and hydrolyzes ATP to power transport

Interactions with Associated Kps System Components (e.g., KpsM)

The interaction between KpsT and KpsM is fundamental to the function of the capsular polysaccharide transport system. asm.orgoup.com Genetic and biochemical evidence strongly supports a direct interaction between these two proteins. oup.com The cytoplasmic domains of KpsM are thought to interact with KpsT, coupling the energy derived from ATP hydrolysis to the translocation of the polysaccharide across the inner membrane. oup.com

Mutational studies have identified specific regions within KpsT that are likely involved in this interaction. For example, mutations such as G84D and S126F in KpsT have been shown to suppress the dominant negative phenotype of the E150G mutation, suggesting that these residues are located in regions critical for the interaction with KpsM. nih.gov The S126F mutation, in particular, is located in the linker peptide region, which is known to be important for communication between the NBD and the transmembrane domains in other ABC transporters. oup.com Furthermore, cryo-electron microscopy studies of a related capsular polysaccharide secretion system have provided structural insights into how the KpsT-like protein is fitted within the KpsM-like and KpsE complex.

Conformational Dynamics of this compound

The function of KpsT is intrinsically linked to its conformational dynamics, which are driven by the binding and hydrolysis of ATP. oup.com It is proposed that the binding of ATP to the NBD of KpsT induces a conformational change in the protein. oup.com This initial change is thought to precede the actual transport-coupled ATP hydrolysis. oup.com This ATP-induced conformational change in KpsT is then transmitted to KpsM, causing a conformational change in the transmembrane protein that facilitates the translocation of the polysaccharide. oup.com Evidence for this comes from proteolysis experiments where KpsM becomes more susceptible to protease digestion in the presence of KpsT, indicating a conformational alteration. oup.com These dynamic changes in protein shape are essential for the cyclical process of substrate binding, transport, and release that characterizes ABC transporter function.

Mechanistic Elucidation of Kpst Protein Mediated Capsular Polysaccharide Translocation

Energy Coupling Mechanism: ATP Binding and Hydrolysis by KpsT Protein

KpsT is a peripheral inner membrane protein capable of binding and hydrolyzing ATP oup.comoup.comoup.comasm.org. The ability to bind ATP is essential for its function in capsule export oup.comnih.gov. Studies using photoaffinity labeling with ATP analogs, such as 8-azidoATP, have demonstrated that purified KpsT can bind ATP oup.comnih.govoup.comnih.gov. This binding is inhibited by excess unlabeled ATP or ATPγS nih.gov. KpsT possesses intrinsic ATPase activity, a characteristic feature of ABC transporter nucleotide-binding domains oup.comoup.com. The ATPase activity of KpsT has been measured, providing kinetic parameters such as Km and Vmax oup.comoup.com.

Data Table: KpsT ATPase Activity

ParameterValueUnitSource
Km180µM oup.comoup.com
Vmax1.23µmol min-1 mg-1 oup.comoup.com

Substrate Specificity of ATP Hydrolysis

While ATP is the primary substrate, purified KpsT has been shown to hydrolyze other ribonucleoside 5'-triphosphates, including GTP and CTP oup.comoup.com. The rate of GTP hydrolysis is similar to that of ATP, but CTP is a relatively poor substrate oup.comoup.com. This nucleotide specificity is consistent with observations for other purified ABC proteins that exhibit intrinsic ATP hydrolysis oup.comoup.com.

Role of Nucleotide Binding in this compound Conformational Changes

ATP binding induces conformational changes in the this compound oup.comoup.comresearchgate.net. Evidence for these changes comes from studies such as protease accessibility experiments, where ATP protects KpsT from proteolytic digestion, indicating an alteration in protein structure upon ATP binding oup.com. This nucleotide-mediated conformational change is a common feature of ABC transporters and is crucial for coupling ATP hydrolysis to the transport process oup.comexpasy.org.

Coupling of this compound ATP Hydrolysis to Polysaccharide Translocation

KpsT couples the energy released from ATP hydrolysis to the translocation of capsular polysaccharide across the cytoplasmic membrane oup.comnih.govasm.orgnih.govstanford.edudntb.gov.uamicrobiologyresearch.orgasm.org. The precise mechanism of this coupling involves the conformational changes induced by ATP binding and hydrolysis oup.comnih.govasm.org. A proposed model suggests that nucleotide binding to KpsT initiates a non-hydrolytic conformational change that precedes transport-coupled ATP hydrolysis oup.com. Repetitive cycles of insertion and deinsertion of KpsT within the transporter complex, driven by ATP hydrolysis, may be necessary to complete the export process stanford.edu. Dominant-negative mutations in KpsT that affect ATP hydrolysis can lead to the accumulation of intracellular polysaccharide, highlighting the importance of this activity for successful translocation oup.comstanford.edunih.gov.

Substrate Recognition and Translocation Pathway in KpsMT System

The KpsMT system is responsible for the translocation of capsular polysaccharides across the inner bacterial membrane asm.orgdntb.gov.uaasm.org. KpsM is the integral membrane protein component, forming the translocation channel, while KpsT is the peripheral membrane protein that provides the energy nih.govoup.comasm.org. The KpsMT transporter exhibits broad substrate specificity, being sufficient for the translocation of capsular polysaccharides across the inner membrane dntb.gov.ua. Recent structural studies of the KpsMT-KpsE complex have provided insights into substrate recognition, revealing the recognition of a glycolipid within a membrane-exposed electropositive canyon in KpsMT dntb.gov.ua. This suggests that the lipid anchor attached to the capsular polysaccharide may play a role in recognition by the transporter researchgate.net. The translocation pathway involves the movement of the polysaccharide through the channel formed by KpsM, energized by the conformational changes in KpsT driven by ATP hydrolysis asm.orgdntb.gov.uaasm.org.

Functional Interplay with Other Kps Proteins in Polysaccharide Export

The KpsMT transporter functions as part of a larger multiprotein complex involved in the synthesis and export of capsular polysaccharides oup.comnih.govasm.orgdntb.gov.uaasm.org. In E. coli with group 2 capsules, the KpsMT ABC transporter in the inner membrane works in conjunction with accessory proteins that bridge the periplasm and outer membrane, namely KpsE and KpsD dntb.gov.uaasm.orgasm.org. KpsE is thought to act as a periplasmic adaptor between the KpsMT transporter and KpsD, which is located in the outer membrane asm.orgasm.org. This complex forms a pathway that spans the cell envelope, facilitating the movement of the polysaccharide from the cytoplasm to the cell surface oup.comasm.orgdntb.gov.uaasm.org. While KpsT and KpsM form the core inner membrane transporter, their functional interplay with KpsE and KpsD is essential for the complete export process dntb.gov.uaasm.orgasm.org.

Genetic Organization and Transcriptional Regulation of Kpst Gene Expression

Genomic Locus and Operonic Arrangement of kpsM-kpsT Genes

The genes responsible for the expression of the capsule are typically located within a kps gene cluster. In Escherichia coli K1, this cluster spans approximately 17 kilobases and is organized into three functional regions. oup.com Regions 1 and 3 are involved in the transport of the polysaccharide from the cytoplasm to the cell surface, while the central region 2 contains genes for the synthesis, activation, and polymerization of the specific capsular polysaccharide. oup.com

The kpsM and kpsT genes are located within region 3 of the kps gene cluster in E. coli K1. They constitute an operon and are transcribed together from a promoter situated upstream of the kpsM initiation codon. asm.orgdntb.gov.ua This arrangement is characteristic of group II capsule gene clusters. nih.gov

However, the genomic organization can differ in other serotypes or bacterial species. In E. coli group III serotype K10 and K54, the organization of capsule gene clusters is distinct from that of group II strains. nih.govnih.gov In group III strains, region 1 contains homologues of the group II region 1 and 3 proteins, including KpsD, KpsE, KpsM, and KpsT. nih.govresearchgate.net These genes (kpsDMTE) are arranged in a different order compared to group II strains, where kpsD and kpsE are in region 1 and kpsM and kpsT form region 3. nih.gov The organization in group III capsule clusters shows resemblance to that found in Haemophilus influenzae and Neisseria meningitidis, where homologues of kpsT, kpsM, and kpsE are in a single transcriptional unit, although the gene order may vary. nih.gov

The genomic locus of the kps gene cluster can also be associated with insertion elements and prophages, which may have played a role in the acquisition and evolution of these clusters. nih.govresearchgate.net For instance, in E. coli K10, IS3 and φR73-like prophage genes have been identified flanking the capsule gene cluster. nih.govresearchgate.net

Identification of Promoter Elements and Regulatory Sequences for kpsT Transcription

Transcription of the kpsM-kpsT operon is initiated from a promoter located upstream of kpsM. asm.org Promoter regions are crucial DNA sequences that control gene expression by serving as binding sites for RNA polymerase and transcription factors. ucl.ac.ukaddgene.org They typically include a core promoter region near the transcription start site, which in bacteria often contains the -10 and -35 elements. addgene.org

While specific details regarding the precise promoter elements and regulatory sequences controlling kpsT transcription were not extensively detailed in the search results, the transcription of the kps gene cluster, including kpsT, is known to be regulated. In E. coli K10, the capsule gene cluster is regulated by RfaH, a transcriptional regulator. nih.govresearchgate.net This suggests that regulatory sequences recognized by RfaH are likely present within the promoter region or flanking sequences of the kps operon. nih.govresearchgate.net

Regulatory sequences can be located within the promoter region, or at a distance, such as enhancers or silencers, and serve as binding sites for various transcription factors that modulate gene activity. ucl.ac.ukwikipedia.org The genetic context surrounding a gene can also influence its transcription. nih.gov

Transcriptional Regulation of kpsT Gene Expression by Environmental Cues and Host Signals

Gene expression in bacteria, including virulence factors like capsular polysaccharides, is often regulated in response to environmental cues and host signals. nih.govresearchgate.net These signals can be integrated by transcriptional regulators, such as two-component systems, to coordinate appropriate cellular responses. nih.govresearchgate.net

In Bordetella pertussis, the absence of KpsT resulted in a global down-regulation of gene expression, including key virulence genes regulated by the BvgA/S two-component system. researchgate.net Although direct physical interaction between the BvgS sensor and capsule locus proteins was not supported, the absence of KpsT impaired BvgS oligomerization, which is necessary for BvgS function. researchgate.net This suggests a functional link between KpsT and the BvgA/S-mediated signal transduction pathway, indicating that signals influencing the BvgA/S system could indirectly affect kpsT expression. researchgate.net

Environmental factors such as temperature, osmolarity, nutrient availability, and host immune components can act as signals that modulate the activity of transcriptional regulators controlling virulence genes. nih.govresearchgate.netehu.eusmdpi.com While specific environmental or host signals directly regulating kpsT transcription were not explicitly detailed, the regulation of the kps gene cluster by factors like RfaH implies responsiveness to certain cellular or environmental conditions. nih.govresearchgate.net

Post-Transcriptional and Translational Control of KpsT Protein Synthesis

Gene expression can also be controlled at the post-transcriptional and translational levels. wikipedia.orgnih.gov Post-transcriptional regulation involves control at the RNA level after transcription, including processes like RNA splicing, stability, and localization. wikipedia.orglumenlearning.com Translational control regulates the efficiency of protein synthesis from mRNA. nih.gov

In prokaryotes, post-transcriptional regulation can involve small non-coding RNAs (sRNAs) and RNA-binding proteins (RBPs) that interact with mRNA to affect its stability or translation. wikipedia.orgresearchgate.netmdpi.com These mechanisms can respond to environmental or physiological signals. mdpi.com

Translational control can occur at different steps of protein synthesis, with initiation being a common target. nih.gov The rate of protein synthesis is influenced by the concentration and translational efficiency of its mRNA. nih.gov

While specific post-transcriptional or translational regulatory mechanisms directly targeting kpsT mRNA or this compound synthesis were not detailed in the provided search results, these levels of control are general mechanisms in gene regulation in bacteria. wikipedia.orgnih.govfrontiersin.org Toxin-antitoxin systems, for instance, can influence post-transcriptional gene regulation by affecting mRNA stability or translation. frontiersin.org

Research on KpsT has indicated its role in polysialic acid translocation and its interaction with ATP. oup.comnih.govnih.gov Studies involving mutations in kpsT, particularly affecting residues near the Walker motif B involved in ATP binding, have provided insights into the protein's function and potential interactions. oup.comnih.gov For example, a mutation at glutamic acid 150 in E. coli K1 KpsT affected polysialic acid transport but not ATP binding, suggesting a role for this residue in interaction with KpsM or the polysaccharide chain during translocation. oup.comnih.gov

Further research would be needed to elucidate the specific post-transcriptional and translational regulatory mechanisms that might fine-tune this compound levels or activity in response to various stimuli.

Cellular Localization and Complex Assembly Dynamics of Kpst Protein

Membrane Association and Biogenesis of KpsT Protein

KpsT is characterized as a peripheral inner membrane protein in Escherichia coli. nih.govnih.gov Its association with the inner membrane is critical for its function in the KpsMT ABC transporter system. oup.comnih.gov Unlike KpsM, which is an integral membrane protein with multiple membrane-spanning regions, KpsT primarily interacts with the membrane surface, likely through interactions with KpsM and potentially other components of the export complex. oup.comnih.govnih.gov

Studies have shown that the membrane association of KpsT can occur even in the absence of other capsule-related proteins, suggesting an intrinsic ability to interact with the inner membrane or its lipid components. microbiologyresearch.orgnih.gov The biogenesis of membrane proteins, including those involved in transport systems like KpsMT, involves complex processes of synthesis, translocation, folding, and integration into the lipid bilayer. nih.govnih.govelifesciences.org While the specific details of KpsT biogenesis are not as extensively documented as for some other membrane proteins, its peripheral association suggests it may be synthesized in the cytoplasm and then recruited to the inner membrane, where it interacts with its integral membrane partner, KpsM. oup.comnih.govnih.gov

Subcellular Positioning and Topological Orientation of this compound within Bacterial Envelopes

Within the bacterial envelope, KpsT is primarily localized to the inner membrane. uniprot.orgmicrobiologyresearch.orgnih.gov Specifically, it is considered a peripheral membrane protein associated with the cytoplasmic face of the inner membrane, where it can access cytoplasmic ATP for hydrolysis. uniprot.orgnih.govnih.gov

Early models and experimental evidence suggested that KpsT might also be accessible from the periplasmic surface of the inner membrane and could associate with the polysaccharide polymer during translocation. nih.gov This proposed periplasmic accessibility indicates a dynamic interaction with the membrane and potentially a conformational change during the transport cycle that exposes parts of the protein to the periplasmic space. oup.comnih.gov

The topological orientation of membrane proteins is crucial for their function, determining which domains are exposed to the cytoplasm, periplasm, or embedded within the membrane. tmc.eduscirp.orgplos.org For KpsT, its role as the ATP-binding component dictates that its ATP-binding domain must face the cytoplasm to access the cellular energy source. oup.comuniprot.orgnih.gov The interaction domains responsible for binding to KpsM are likely situated at the membrane interface, facilitating the coupling of ATP hydrolysis to the conformational changes in KpsM that drive polysaccharide translocation. oup.comnih.gov

Dynamics of KpsMT Complex Assembly and Interactions within the Capsular Polysaccharide Export Machinery

KpsT functions as part of a larger multiprotein complex responsible for capsular polysaccharide export. The core of this machinery is the KpsMT complex, an ABC transporter located in the inner membrane. oup.comnih.govnih.govresearchgate.net KpsM is the transmembrane domain, forming the channel through which the polysaccharide is transported, while KpsT is the nucleotide-binding domain that provides the energy. oup.comnih.gov

Genetic and biochemical evidence supports a direct interaction between KpsM and KpsT. oup.com This interaction is essential for coupling ATP hydrolysis by KpsT to the conformational changes in KpsM required for polysaccharide translocation across the inner membrane. oup.comnih.gov The KpsMT complex is part of an even larger assembly that spans the entire cell envelope, including proteins in the periplasm (such as KpsE and KpsC) and the outer membrane (KpsD), which facilitate the movement of the polysaccharide to the cell surface. nih.govresearchgate.netresearchgate.netnih.govpsu.edu

Cryo-electron microscopy studies of the KpsMT-KpsE complex have provided structural insights into the assembly and dynamics of this machinery. These studies reveal a KpsE-encaged ABC transporter and show rigid-body conformational rearrangements of KpsMT during ATP hydrolysis. researchgate.net This highlights the dynamic nature of the complex, where interactions between KpsT, KpsM, and other components like KpsE are coordinated to facilitate polysaccharide export. researchgate.net Mutations in kpsT can affect the localization and function of other proteins in the complex, suggesting a tightly integrated assembly process. nih.gov

Factors Influencing this compound Stability and Integration into Membrane Complexes

Protein stability is influenced by a multitude of factors, including temperature, pH, ionic strength, the presence of ligands, and interactions with other molecules. studysmarter.co.uksusupport.comresearchgate.netopsdiagnostics.comnih.gov For membrane proteins like KpsT, the lipid environment and interactions with partner proteins within the membrane complex are particularly important for maintaining stability and function. susupport.comopsdiagnostics.commdpi.com

While specific detailed research findings solely on the factors influencing KpsT stability are limited in the provided context, general principles of protein stability apply. The integration of KpsT into the KpsMT complex and its interaction with KpsM are likely crucial for its stability and proper folding. oup.comnih.gov Disruptions in KpsM or other interacting partners could potentially affect KpsT stability or its ability to integrate into the functional export machinery.

Mutations within the kpsT gene, particularly in critical domains like the ATP-binding site or regions interacting with KpsM, have been shown to affect its function and potentially its stability or interaction dynamics within the complex. oup.comnih.govnih.gov For instance, mutations disrupting ATP binding or altering regions that interact with KpsM can suppress dominant-negative phenotypes, suggesting that proper interaction and ATP binding are linked to functional integration and stability within the complex. nih.gov

Data Table: Key Characteristics of this compound

CharacteristicDescriptionSource
Protein TypeATP-binding component of ABC transporter oup.comuniprot.orgnih.gov
Predicted Size (E. coli K1)24.9 kDa nih.gov
Cellular LocalizationInner membrane (peripheral) uniprot.orgnih.govmicrobiologyresearch.orgnih.gov
Primary FunctionATP binding and hydrolysis for polysaccharide transport oup.comuniprot.orgnih.gov
Interacts withKpsM (integral inner membrane protein), KpsE, KpsD, KpsC, KpsS (part of complex) oup.comnih.govresearchgate.netresearchgate.net
Key FeatureContains consensus ATP-binding domain nih.gov

Data Table: KpsMT Complex Components and Roles in E. coli Group 2 Capsule Export

ProteinLocationRoleSource
KpsTInner MembraneATP-binding, energy provision for transport oup.comuniprot.orgnih.gov
KpsMInner MembraneTransmembrane channel for polysaccharide translocation oup.comnih.govnih.gov
KpsEPeriplasm/IMAuxiliary protein, interacts with KpsMT and KpsD researchgate.netresearchgate.netnih.gov
KpsDOuter MembraneOuter membrane translocon for polymer export researchgate.netpsu.edu
KpsCPeriplasm/IMInvolved in polysaccharide transport microbiologyresearch.orgnih.govnih.gov
KpsSPeriplasm/IMInvolved in polysaccharide transport microbiologyresearch.orgnih.gov

Physiological and Pathobiological Significance of Kpst Protein Activity in Bacteria

Role of KpsT Protein in Bacterial Capsular Polysaccharide Biosynthesis and Surface Display

KpsT is the ATP-binding component of the KpsMT ABC transporter, which is responsible for translocating capsular polysaccharides across the cytoplasmic membrane nih.govoup.comoup.comasm.orgnih.govpsu.edurcsb.org. The KpsMT system, along with other proteins encoded by the kps gene cluster, facilitates the synthesis and surface expression of bacterial capsules oup.compsu.edunih.gov. The kps gene cluster is typically organized into three regions. Regions 1 and 3 are conserved among different capsule groups and are involved in the transport and surface expression of the polysaccharide, while Region 2 is serotype-specific and encodes the enzymes for polymer synthesis psu.edunih.govkarger.com.

KpsT is a peripheral inner membrane protein that binds and hydrolyzes ATP, providing the energy required for the transport process mediated by KpsM, an integral inner membrane protein nih.govoup.comoup.comasm.orgnih.govpsu.edu. Studies on E. coli K1, which produces a polysialic acid capsule, have shown that KpsT binds ATP and undergoes an ATP-dependent conformational change oup.comoup.comnih.govnih.gov. Mutations in the ATP-binding domain of KpsT can disrupt ATP binding and inhibit capsule transport oup.comnih.govnih.gov. The interaction between KpsM and KpsT is also crucial for efficient polysaccharide translocation oup.comoup.com.

Research indicates that KpsT, in conjunction with KpsM, is sufficient for the translocation of capsular polysaccharides across the inner bacterial membrane rcsb.org. Cryo-electron microscopy studies of the KpsMT-KpsE complex have revealed conformational changes in KpsMT during ATP hydrolysis, highlighting the dynamic nature of this transport system rcsb.org.

While Region 2 genes are primarily responsible for the synthesis of the specific polysaccharide, studies suggest an involvement of genes from Region 1 and 3, including kpsT, in the synthesis process itself, not just transport researchgate.net. For instance, in E. coli K5, the presence of kpsT was found to be apparent for K5 polysaccharide synthesis researchgate.net.

Contribution of this compound to Bacterial Virulence and Pathogenesis

Capsular polysaccharides are well-established virulence factors for many bacterial pathogens, contributing to their ability to cause disease karger.complos.org. As a key component of the capsule transport machinery, KpsT indirectly but significantly contributes to bacterial virulence by enabling the surface display of the capsule asm.orgrcsb.orgnih.govkarger.complos.orgnumberanalytics.comfrontiersin.orgaustinpublishinggroup.com.

Studies on Bordetella pertussis, the causative agent of whooping cough, have demonstrated that KpsT is necessary for optimal pathogenesis plos.orgnih.gov. Absence of KpsT in B. pertussis drastically affects its colonization efficacy in mice plos.orgnih.gov. Microarray analysis revealed that the absence of KpsT led to a global down-regulation of gene expression, including key virulence genes regulated by the BvgA/S two-component system plos.orgnih.gov. This suggests a functional link between KpsT and the regulation of virulence factors plos.orgnih.gov.

The role of KpsT in virulence is intrinsically linked to the functions of the capsule itself, which include immune evasion, host colonization, and potentially biofilm formation.

Impact on Immune Evasion and Host Colonization

Bacterial capsules, facilitated by transporters like KpsT, play a critical role in immune evasion. The capsule can mask bacterial surface components that would otherwise be recognized by the host immune system, such as components of the cell envelope karger.comaustinpublishinggroup.comcaister.com. This can inhibit complement activation and phagocytosis, allowing bacteria to survive and proliferate within the host psu.edukarger.com.

For example, the polysialic acid capsule of E. coli K1 is a key virulence determinant that allows the organism to evade host defenses nih.govpsu.edu. By enabling the surface expression of this capsule, KpsT contributes to the bacterium's ability to avoid recognition and clearance by the immune system nih.govpsu.edu.

Furthermore, the capsule can aid in host colonization by preventing desiccation and potentially mediating attachment to host tissues karger.com. The ability of KpsT to ensure proper capsule display is therefore indirectly important for successful colonization plos.orgnih.govdntb.gov.ua.

Influence on Biofilm Formation and Bacterial Adhesion

While the primary role of KpsT is in capsule transport, and capsules are often associated with immune evasion rather than direct adhesion, the interplay between capsular polysaccharides and biofilm formation is complex. Biofilm formation is a multi-step process that begins with bacterial adhesion to a surface frontiersin.orgmdpi.comaimspress.comnih.gov.

Some studies suggest that capsular polysaccharides can influence bacterial adhesion and biofilm architecture frontiersin.org. For instance, certain capsular polysaccharides have been shown to reduce initial adhesion and biofilm formation by important nosocomial pathogens frontiersin.org.

While KpsT's direct involvement in the molecular mechanisms of adhesion or biofilm matrix formation is not as extensively documented as its role in capsule transport, its essential function in presenting the capsule on the bacterial surface means it can indirectly impact processes where the capsule plays a role, including interactions with surfaces and other bacteria that are relevant to biofilm development frontiersin.orgmdpi.comaimspress.comnih.govresearchgate.net. The presence or absence of a capsule, dictated by the activity of transporters like KpsT, can alter the surface properties of the bacterium, thereby influencing its ability to adhere and form biofilms frontiersin.orgnih.gov.

This compound and Maintenance of Bacterial Envelope Integrity

Beyond its role in capsule transport, there is evidence suggesting a link between KpsT and the maintenance of bacterial cell envelope integrity nih.govplos.orgfrontiersin.org. The proper assembly and transport of the capsule across the inner and outer membranes involve complex interactions between various protein components spanning the cell envelope rcsb.orgplos.org. Disruptions in this process, potentially due to a non-functional KpsT, could impact the structural integrity of the bacterial envelope.

In B. pertussis, the absence of KpsT was found to impact the integrity of the bacterial cell membrane, which in turn affected the BvgA/S-mediated virulence gene regulation plos.org. This suggests a structural role for KpsT, and possibly the entire capsule transport machinery, in maintaining membrane integrity plos.org.

Role in Bacterial Adaptation to Environmental Stress

Bacterial adaptation to environmental stress involves a variety of mechanisms, including changes in gene expression, metabolic pathways, and the production of protective molecules numberanalytics.comscispace.comresearchgate.netnih.govnih.gov. While KpsT is primarily known for its role in capsule transport, the capsule itself can contribute to bacterial survival under certain environmental stresses, such as desiccation karger.com.

Furthermore, the proper functioning of transport systems is essential for maintaining cellular homeostasis in the face of environmental challenges. Although direct research specifically detailing KpsT's role in adaptation to stresses like temperature fluctuations, osmotic changes, or chemical exposure is limited in the provided search results, its involvement in a major surface structure like the capsule suggests a potential indirect role in environmental adaptation. The capsule can act as a protective layer, and its presence, dependent on KpsT activity, could enhance bacterial resilience in certain harsh environments karger.com.

Advanced Methodologies for Kpst Protein Research

Recombinant Expression and Purification Strategies for KpsT Protein

To study this compound in isolation or in reconstituted systems, recombinant expression and purification are essential first steps. KpsT, often studied alongside its partner protein KpsM as the KpsTM complex, is frequently expressed recombinantly in Escherichia coli biorxiv.orgfishersci.ca. This allows for the production of sufficient quantities of the protein for detailed biochemical and structural studies.

Purification strategies commonly involve affinity chromatography, particularly using Nickel-NTA (nitrilotriacetic acid) resin, which is effective for isolating proteins tagged with a histidine tag biorxiv.orgfishersci.ca. Following affinity chromatography, further purification steps such as size exclusion chromatography are often employed to achieve high purity and to separate the protein from aggregates or other contaminants fishersci.ca. This multi-step purification process is critical for obtaining protein suitable for sensitive downstream applications like biochemical assays and structural determination.

Biochemical Assays for this compound Activity

Biochemical assays are fundamental for characterizing the enzymatic activities of KpsT, particularly its ATPase activity. KpsT is known to hydrolyze ATP, providing the energy required for the translocation of the capsule polysaccharide across the inner membrane nih.gov.

A common method for measuring KpsT ATPase activity involves colorimetric assays that detect the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis biorxiv.org. These assays typically involve incubating purified KpsT (often in the presence of KpsM or reconstituted into liposomes) with ATP and monitoring the production of Pi over time biorxiv.orgfishersci.ca. The rate of Pi release is directly proportional to the ATPase activity of KpsT.

ATP binding assays are also employed to understand the interaction between KpsT and its substrate, ATP nih.gov. These assays can help determine the affinity of KpsT for ATP and how mutations or different conditions affect this binding. Techniques such as filter binding assays or spectroscopic methods can be used to quantify ATP binding.

Detailed research findings from these assays have shown that KpsT exhibits measurable ATPase activity, which is often stimulated by the presence of KpsM and lipids, reflecting its function within the membrane-bound export complex biorxiv.orgfishersci.ca.

Here is a simplified representation of typical ATPase assay data:

ConditionATPase Activity (µmol Pi/min/mg protein)
KpsT aloneLow
KpsT + KpsMMedium
KpsT + KpsM + LipidsHigh

Note: This table represents illustrative data based on the descriptions in the snippets, not specific numerical values from a single study.

Genetic Approaches for Functional Dissection of this compound

Genetic approaches are powerful tools for dissecting the function of KpsT within the context of the living bacterial cell. These methods involve manipulating the kpsT gene and observing the effects on capsule production and export nih.govguidetopharmacology.orgnih.gov.

Site-Directed Mutagenesis and Dominant Negative Alleles

Site-directed mutagenesis is extensively used to probe the roles of specific amino acid residues in KpsT function, particularly those involved in ATP binding, hydrolysis, or interaction with other components of the export system nih.govguidetopharmacology.orgnih.gov. By introducing specific mutations, researchers can assess their impact on ATPase activity, protein stability, localization, and ultimately, capsule export nih.gov.

Studies using site-directed mutagenesis have identified key residues in the ATP-binding Walker A and Walker B motifs that are essential for KpsT ATPase activity and capsule translocation. Mutations in these motifs can significantly reduce or abolish ATP hydrolysis nih.gov.

Dominant negative alleles, which are mutated versions of kpsT that interfere with the function of the wild-type protein, can also be used to study KpsT function. Expressing dominant negative alleles can phenocopy a gene deletion, providing insights into the importance of KpsT activity in the cellular context.

Gene Deletion and Complementation Studies

Gene deletion is a fundamental genetic approach to determine the necessity of kpsT for capsule production and export guidetopharmacology.orgnih.gov. Deletion mutants lacking a functional kpsT gene typically exhibit a complete loss of capsule expression on the cell surface, even though the capsule polysaccharide may still be synthesized in the cytoplasm. This demonstrates the essential role of KpsT in the export process.

Complementation studies involve introducing a functional copy of the kpsT gene back into a deletion mutant nih.gov. Restoration of capsule expression in the complemented strain confirms that the observed phenotype in the deletion mutant was specifically due to the absence of KpsT. These studies are crucial for validating the link between the kpsT gene and its function in capsule export.

Structural Biology Techniques for this compound

Structural biology techniques provide high-resolution insights into the three-dimensional structure of KpsT, which is essential for understanding its mechanism of action. Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography are prominent techniques used for this purpose.

Cryo-EM has been successfully applied to determine the structure of the KpsTM complex, revealing the arrangement of KpsT and KpsM within the inner membrane. These structures provide valuable information about how KpsT interacts with KpsM and how the complex might facilitate polysaccharide translocation.

X-ray crystallography has also been used to determine the atomic structure of KpsT, often focusing on soluble domains or the entire protein in different nucleotide-bound states. Crystallographic studies can provide detailed information about the ATP binding pocket, conformational changes upon ATP binding and hydrolysis, and interactions with other molecules.

These structural studies have provided critical frameworks for interpreting biochemical and genetic data, allowing researchers to correlate specific structural features with KpsT function.

Proteomic and Interactomic Analyses for this compound Interaction Partners

Proteomic and interactomic analyses are used to identify other proteins that interact with KpsT within the bacterial cell. These interactions are crucial for the proper assembly and function of the capsule export machinery.

Techniques such as co-immunoprecipitation followed by mass spectrometry can be used to isolate KpsT and its interacting partners from cell lysates. Cross-linking coupled with mass spectrometry can also provide information about protein-protein interactions within the complex.

Interactomic studies aim to map the entire network of protein interactions involving KpsT. This can involve high-throughput methods like yeast two-hybrid screens or pull-down assays followed by identification of bound proteins using mass spectrometry.

These analyses help to identify novel components of the capsule export system, proteins that regulate KpsT activity, or proteins that link the capsule export machinery to other cellular processes. Understanding the interaction network of KpsT is vital for a complete picture of capsule biogenesis and export.

In Vivo and In Vitro Polysaccharide Transport Assays

KpsT, as the ATP-binding component of the KpsM/KpsT ABC transporter, plays a critical role in the transport of capsular polysaccharides across the cytoplasmic membrane in various bacteria, notably Escherichia coli K1. This transport process is essential for capsule expression on the cell surface, a key virulence factor for many pathogenic strains. Research into the function of KpsT heavily relies on both in vivo and in vitro polysaccharide transport assays to understand its mechanism and interaction with other components of the transport system.

In E. coli K1, the KpsM and KpsT proteins, encoded by the kpsM and kpsT genes within the kps gene cluster, form an ABC transporter responsible for translocating polysialic acid (polySia) across the inner membrane. oup.comoup.comasm.org KpsT is identified as a peripheral inner membrane protein that binds and hydrolyzes ATP, providing the energy required for transport, while KpsM is an integral membrane protein likely forming the channel. oup.comoup.comasm.orgresearchgate.netoup.com

In vitro studies have focused on characterizing the biochemical properties of purified KpsT. These studies have demonstrated that purified KpsT can bind ATP, undergo ATP-dependent conformational changes, and hydrolyze ATP. oup.comoup.comnih.gov ATPase activity assays are a common in vitro method used to assess the enzymatic function of KpsT. For instance, purified KpsT has been shown to hydrolyze ATP, GTP, and CTP, although CTP is a relatively poor substrate compared to ATP and GTP. oup.com The ATPase activity observed for KpsT is consistent with the range reported for nucleotide-binding domains of other ABC transporters. oup.com

Table 1: In Vitro ATPase Activity of Purified KpsT

NucleotideRelative Hydrolysis Rate (vs. ATP)
ATP1.0
GTP~1.0
CTPLow

Photoaffinity labeling experiments using ATP analogs like 8-azidoATP have been employed to confirm ATP binding to KpsT. oup.comnih.govnih.gov These assays show that ATP binding is specific and can be inhibited by excess unlabeled ATP or ATPγS. nih.gov Efficient photolabeling appears to require a membrane environment, suggesting that interaction with the membrane or KpsM is important for optimal ATP binding activity, even if other kps gene products are not strictly necessary for the photolabeling itself. nih.gov

In vivo polysaccharide transport assays often involve analyzing bacterial strains with mutations in kpsT and observing the effects on capsule expression and localization. Strains with mutations in either kpsM or kpsT are known to accumulate polysaccharide in the cytoplasm, providing strong in vivo evidence for their role in cytoplasmic membrane transport. oup.com For example, a kpsT chromosomal mutant in E. coli K1 was shown to accumulate intracellular polysialic acid and could be complemented by introducing a functional kpsT gene in trans. asm.orgasm.org

Dominant negative mutations in kpsT have also been utilized in in vivo studies to gain insight into the transport mechanism. oup.comnih.gov Mutations affecting residues adjacent to conserved motifs, such as a glutamic acid residue at position 150 near the Walker motif B in E. coli K1 KpsT, have been shown to inhibit polySia translocation to the cell surface, leading to intracellular polysaccharide accumulation and altered cell morphology (e.g., filamentation). oup.comnih.gov Complementation studies with other kpsT mutations have helped delineate regions of KpsT important for ATP binding versus those potentially interacting with KpsM. oup.comnih.gov

Table 2: Phenotypes of E. coli K1 kpsT Mutants in In Vivo Assays

kpsT AllelePolysaccharide LocalizationCell MorphologyCapsule at Cell Surface
Wild-type (kps+)Cell surfaceNormalPresent
Chromosomal mutantIntracellular accumulationNormal (when complemented)Absent (without complementation)
E150G (dominant negative)Intracellular accumulationLong filamentsAbsent

Beyond E. coli, in vivo studies in other bacteria like Bordetella pertussis have also highlighted the importance of KpsT in polysaccharide transport and pathogenesis. nih.govplos.orgnih.gov Absence of KpsT in B. pertussis has been shown to drastically affect colonization efficacy in mice, indicating its crucial role in vivo polysaccharide export for virulence. nih.govnih.gov These studies suggest that the entire polysaccharide capsule transport machinery, including KpsT, may play a role in signal transduction pathways, further emphasizing the complexity of KpsT's function in a cellular context. nih.gov

Recent structural and functional studies, including cryo-electron microscopy analyses of KpsMT complexes from organisms like Caldimonas thermodepolymerans, are providing higher-resolution insights into the conformational changes of KpsMT during ATP hydrolysis and substrate recognition, complementing the findings from traditional transport assays. These advanced methodologies, combined with in vivo and in vitro transport assays, continue to deepen our understanding of how KpsT facilitates polysaccharide translocation across bacterial membranes.

Evolutionary Conservation and Comparative Genomics of Kpst Protein Homologs

Phylogenetic Analysis of KpsT Protein Across Bacterial Species

Phylogenetic analysis of this compound sequences across various bacterial species reveals evolutionary relationships and distribution patterns. Studies have shown that Kps-like systems are present in diverse bacteria, including prominent pathogens such as Escherichia coli, Neisseria meningitidis, and Pasteurella multocida. uniprot.orgrug.nl Phylogenetic trees based on KpsT sequences often show clustering that can correlate with bacterial species or the specific type of capsule being transported. rug.nlresearchgate.net This suggests that while the core function of KpsT as an ATPase in capsule transport is conserved, its evolution is also influenced by the specific biological context of the organism and its capsular polysaccharide.

Conservation of Functional Motifs and Domains in this compound Homologs

KpsT belongs to the ATP-binding cassette (ABC) superfamily of transporters, specifically functioning as the ATPase subunit. nih.govoup.comuniprot.orgresearchgate.net Its function relies on highly conserved functional motifs and domains characteristic of ABC ATPases. The nucleotide-binding domain (NBD) of KpsT contains key conserved sequences essential for ATP binding and hydrolysis. These include the Walker A motif (also known as the P-loop), the Walker B motif, and the ABC signature motif. nih.govoup.comresearchgate.net

The Walker A motif is typically involved in coordinating the phosphate (B84403) groups of ATP, while the Walker B motif is crucial for coordinating the magnesium ion required for ATP hydrolysis. The ABC signature motif is unique to ABC transporters and is involved in coupling ATP hydrolysis to conformational changes that drive substrate translocation. researchgate.net The conservation of these motifs across KpsT homologs in different species underscores their critical role in the protein's function as an energy-coupling component of the capsule transporter. oup.comnih.govuniprot.orgCurrent time information in Peshawar, PK.

Conserved MotifLocation within NBDPutative Function
Walker A (P-loop)N-terminal regionATP binding, Phosphate coordination
Walker BCentral regionATP hydrolysis, Magnesium coordination
ABC Signature MotifC-terminal regionCoupling ATP hydrolysis to transport

Mutational studies targeting these conserved motifs in KpsT have demonstrated their importance for capsule transport. For example, mutations in or near the Walker B motif have been shown to disrupt polysialic acid transport in Escherichia coli K1. nih.govoup.com

Horizontal Gene Transfer and Diversification of kpsT Genes

The genetic locus encoding the Kps capsule transport system, including the kpsT gene, is often organized as a gene cluster. nih.govoup.comnih.gov Evidence suggests that horizontal gene transfer (HGT) has played a significant role in the evolution and diversification of kps gene clusters, including kpsT, particularly in species like E. coli. nih.govnih.gov HGT allows for the acquisition of genetic material from other bacteria, potentially introducing new kps alleles or even entire kps gene clusters into a recipient organism. nih.govwikipedia.org

This process can lead to the observed mosaic structures of capsular synthesis regions in some bacteria, where different parts of the gene cluster may have distinct evolutionary origins. nih.govnih.gov HGT is considered a major driving force behind the diversity of bacterial capsules and the widespread distribution of Kps-like systems across different species and strains. nih.govwikipedia.org

Evolutionary Adaptation of this compound Function in Different Bacterial Contexts

The evolutionary history shaped by both vertical descent and horizontal gene transfer has likely contributed to the adaptation of this compound function in different bacterial contexts. While the core function of KpsT as an ATPase for capsule transport is conserved, variations in the protein sequence, potentially arising from point mutations or the acquisition of different alleles through HGT, could lead to adaptations. rug.nlnih.gov

These adaptations might involve subtle differences in interaction with the cognate KpsM transmembrane component, efficiency of ATP hydrolysis, or coupling to the translocation of specific capsule types. Phylogenetic clustering patterns observed in KpsT analysis, sometimes correlating with capsule serotype rather than just species, could reflect such adaptations to the transport of chemically diverse capsular polysaccharides. rug.nl This ongoing evolutionary process allows bacteria to maintain or modify their capsular structures, influencing traits such as virulence, environmental persistence, and interaction with the host. rug.nlnih.gov

Emerging Research Frontiers and Future Directions for Kpst Protein Studies

High-Resolution Structural Elucidation of KpsT Protein in Complex with KpsM and Substrate

High-resolution structural studies of the KpsMT complex are fundamental to understanding the mechanics of capsular polysaccharide transport. KpsT functions as the ATP-binding component, while KpsM is the integral inner membrane protein of this ABC transporter system. oup.comnih.govmdpi.comasm.orgoup.com This complex is responsible for translocating the capsular polysaccharide, synthesized on a lipid anchor in the cytoplasm, across the inner membrane. mdpi.comrcsb.org

Recent advancements in cryo-electron microscopy (cryo-EM) have provided significant insights into the structure and function of homologous capsule export systems. Studies on the KpsMT-KpsE complex from Caldimonas thermodepolymerans, a system functionally analogous to that found in pathogenic Escherichia coli, have revealed the architecture of the transporter in various conformational states, including those associated with glycolipid substrate binding. rcsb.org These structures demonstrate the rigid-body conformational rearrangements within the KpsMT complex driven by ATP hydrolysis. rcsb.org The glycolipid anchor of the polysaccharide substrate has been shown to bind within a pocket formed by the KpsM subunit, highlighting the mechanism of substrate recognition. mdpi.comrcsb.org

Future research aims to achieve even higher resolution structures, particularly of the E. coli KpsMT complex with its native polysialic acid substrate, to delineate the precise interactions between the protein components and the polysaccharide chain during translocation. oup.comnih.govasm.orgoup.comnih.gov Structures capturing intermediate states of the transport cycle, coupled with detailed analysis of substrate binding poses, will be crucial for developing a comprehensive molecular model of KpsT-mediated export. The diversity in K antigen structures across different bacterial species nih.govnih.govresearchgate.netasm.orgfrontiersin.org also necessitates structural studies of KpsMT homologs interacting with various polysaccharide types to understand the basis of substrate specificity.

Comprehensive Mapping of this compound Dynamics and Conformational Cycles in situ

Understanding the dynamic nature of KpsT and its conformational transitions during the transport cycle is essential. As an ATP-binding protein, KpsT undergoes conformational changes upon ATP binding and hydrolysis, which are coupled to the translocation of the polysaccharide. oup.comnih.govasm.orgoup.com Studies have shown that the conformational space between the KpsT subunits is influenced by the nucleotide state, suggesting a link between ATP binding/hydrolysis and the modulation of transporter dynamics. mdpi.com Investigations into ATP-induced conformational changes in purified KpsT have provided initial insights into this process. oup.com

A key frontier is the comprehensive mapping of KpsT dynamics and conformational cycles in situ, meaning within the native cellular environment. Studying proteins in their natural context is challenging but provides a more accurate representation of their behavior compared to in vitro studies with purified components. nih.govfrontiersin.orgnih.govspringernature.comuq.edu.au Techniques such as pulsed electron-electron double resonance (PELDOR or DEER) spectroscopy are being developed and applied to study the conformational dynamics and protein-ligand interactions of membrane proteins in intact bacterial cells. nih.govnih.govspringernature.com Applying these and other advanced biophysical techniques to KpsT within the bacterial inner membrane will allow researchers to monitor its conformational changes in real-time during the transport process, providing critical information on the mechanics of translocation and the coupling of ATP hydrolysis to polysaccharide movement.

Future studies should aim to correlate specific conformational states of KpsT with different stages of the transport cycle, potentially revealing transient intermediates that are crucial for efficient polysaccharide export. Mapping these dynamics in situ will also help to understand how the cellular environment, including membrane lipids and interactions with other proteins in the capsule synthesis and export machinery, influences KpsT function.

Systems Biology Approaches to Integrate this compound Function within Cellular Networks

KpsT does not function in isolation but as part of a complex cellular system responsible for capsule biogenesis and surface presentation. This system involves the coordinated action of enzymes for polysaccharide synthesis, proteins for assembly, and the KpsMT transporter for export across the inner membrane, followed by transport across the outer membrane involving other proteins like KpsE and KpsD. mdpi.comrcsb.org The expression and activity of this machinery are likely regulated in response to environmental signals and the physiological state of the bacterium.

Systems biology approaches offer a powerful framework to integrate the function of KpsT within these complex cellular networks. numberanalytics.comscielo.br By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models that describe the interactions and regulatory relationships between the components involved in capsule production and export. numberanalytics.comscielo.br Network biology, a subfield of systems biology, is particularly useful for analyzing the intricate web of protein-protein interactions and regulatory pathways. numberanalytics.comscielo.br

Applying systems biology to KpsT research will involve identifying all interacting partners of KpsT and the KpsMT complex, mapping the regulatory pathways that control the expression of kps genes, and understanding how capsule production is coordinated with other essential cellular processes. asm.orgoup.com Computational modeling can be used to simulate the behavior of the capsule synthesis and export system under different conditions, predicting how perturbations (e.g., gene knockouts or inhibition of protein function) affect capsule production and ultimately, bacterial virulence. Integrating structural and dynamic information about KpsT into these models, an emerging area in systems biology, can enhance their predictive power. frontiersin.orguit.nocolumbia.edunih.gov Future research in this area will contribute to a holistic understanding of how bacteria build and deploy their protective capsules.

Exploration of this compound as a Target for Novel Antimicrobial Research Strategies

The increasing prevalence of antibiotic resistance highlights the urgent need for novel antimicrobial research strategies. acs.orgnih.gov Bacterial capsular polysaccharides are critical virulence factors that protect pathogens from host immune responses and contribute to resistance to certain antibiotics. oup.comnih.govmdpi.comnih.govfrontiersin.org Inhibiting the production or transport of these capsules represents a promising approach for developing new antibacterial agents.

KpsT, as an essential and energy-providing component of the capsule export machinery, is an attractive target for such strategies. oup.comnih.govasm.orgoup.com Disrupting KpsT function would directly impair the ability of the bacterium to export its capsule, potentially rendering it more susceptible to immune clearance and conventional antibiotics. Research efforts can focus on identifying small molecules or peptides that specifically inhibit the ATP-binding or hydrolysis activity of KpsT, or interfere with its interaction with KpsM or the polysaccharide substrate.

Q & A

Q. What is the primary role of KpsT in bacterial polysaccharide transport systems?

KpsT, a peripheral inner membrane protein, functions as an ATP-binding cassette (ABC) transporter ATPase. It partners with the integral membrane protein KpsM to energize the export of capsular polysaccharides across the cytoplasmic membrane in Gram-negative bacteria like Escherichia coli and Bordetella pertussis. KpsT binds ATP to drive the transport process, as demonstrated by homology with BexA in Haemophilus influenzae (46% identity) and complementation studies restoring polysaccharide export in kpsT mutants .

Q. Which experimental methods are used to study KpsT’s ATP-binding activity?

  • Site-directed mutagenesis : A lysine residue (K44) in the ATP-binding domain of KpsT was mutated to test its functional necessity. Complementation assays in E. coli EV95 (a kpsT::Tn10 mutant) confirmed ATP binding is critical for transport .
  • Overexpression and SDS-PAGE : Cloning kpsT under a lac promoter (plasmid pSR340) allowed overexpression, visualized via Coomassie-stained gels, and restored polysaccharide export in mutants .

Q. How is KpsT genetically organized within bacterial capsule loci?

In E. coli and B. pertussis, kpsT is co-transcribed with kpsM in a conserved operon. This organization is shared with H. influenzae (BexA/BexB) and Neisseria meningitidis, suggesting evolutionary conservation of ABC transporter systems for polysaccharide export .

Advanced Research Questions

Q. How does KpsT deletion impact virulence gene regulation in B. pertussis?

Deletion of kpsT downregulates BvgA/S-regulated virulence genes (e.g., brkA, ptx, fha) via impaired BvgS sensor oligomerization, critical for signal transduction. Microarray and real-time PCR data showed global gene suppression, linked to reduced phosphorylated BvgA (P-BvgA) levels. This attenuation was reversed in a BvgS phase-locked mutant, confirming KpsT’s indirect role in BvgA/S signaling .

Q. What methodological challenges arise when studying KpsT’s structural role in membrane integrity?

  • Oligomerization assays : Pull-down experiments revealed that KpsT absence disrupts BvgS homodimerization, essential for signal transduction. However, no direct physical interaction was observed, suggesting KpsT maintains membrane architecture indirectly .
  • Complementation limitations : Reintroducing kpsT alone into B. pertussis KOcaps mutants (lacking the entire capsule locus) failed to restore wild-type virulence, implying the entire transport machinery (KpsM, KpsE, etc.) is necessary for structural integrity .

Q. How do contradictions in KpsT’s role in virulence reconcile across studies?

Early studies in E. coli suggested KpsT solely energizes polysaccharide transport. However, B. pertussis research revealed its broader role in membrane stability and gene regulation. These discrepancies highlight species-specific adaptations and the need for context-dependent analyses (e.g., using phase-locked mutants to isolate BvgA/S effects) .

Methodological Recommendations

  • For ATP-binding studies : Combine mutagenesis with structural modeling (e.g., homology to BexA) and functional assays (e.g., bacteriophage sensitivity tests) .
  • For virulence analysis : Use BvgS phase-locked mutants to isolate KpsT’s indirect effects on membrane integrity vs. direct regulatory roles .
  • For structural studies : Employ cryo-EM or cross-linking mass spectrometry to map KpsT-KpsM interactions in native membranes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.